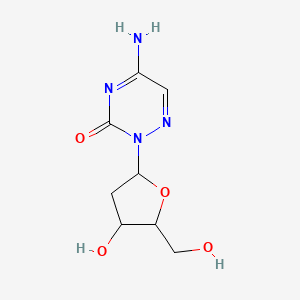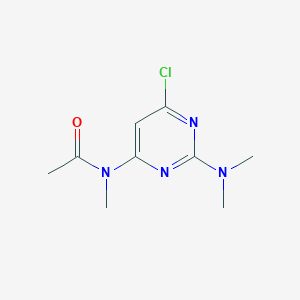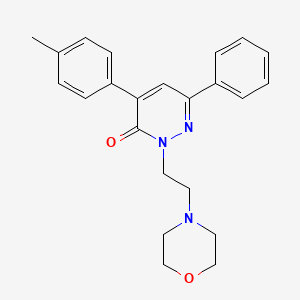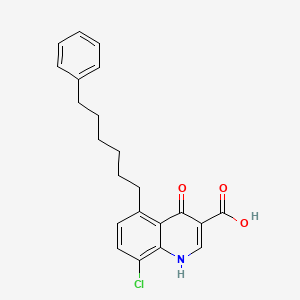
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a complex organic compound that features an imidazole ring and an iodinated benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Iodination: The benzoate ester is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The imidazole ring is then coupled with the iodinated benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzoate esters.
Substitution: Substituted benzoate esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The iodinated benzoate ester can interact with cellular membranes and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1H-imidazole-2-carbonyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its biological activity and chemical reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom can also improve the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
62367-16-2 |
|---|---|
Molekularformel |
C12H9IN2O3 |
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate |
InChI |
InChI=1S/C12H9IN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
JRUJMTGMNSPRSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)I)C(=O)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


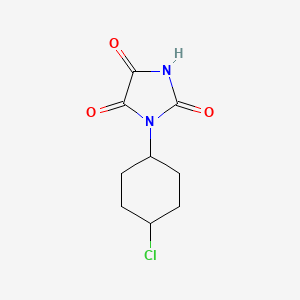
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)

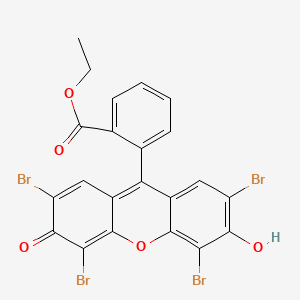
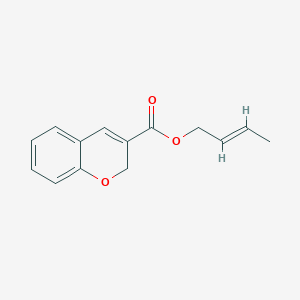
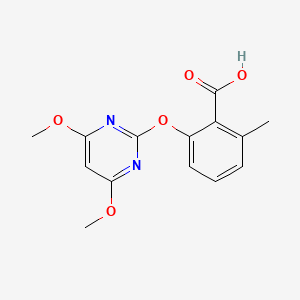
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
